Cilostazol-d11 - 1073608-02-2

Cilostazol-d11

Catalog Number: EVT-1440261
CAS Number: 1073608-02-2
Molecular Formula: C20H27N5O2
Molecular Weight: 380.536
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cilostazol is a medication classified as a phosphodiesterase 3 (PDE3) inhibitor. [, , , , , ] This class of drugs works by blocking the action of the PDE3 enzyme, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). [, , ] By inhibiting PDE3, Cilostazol increases cAMP levels in various cells, leading to its therapeutic effects. [, , ]

Overview

Cilostazol-d11 is a deuterated analogue of cilostazol, a selective inhibitor of phosphodiesterase III, primarily used for its antiplatelet and vasodilatory effects. The compound is characterized by the incorporation of deuterium, which enhances its stability and pharmacokinetic properties. Cilostazol-d11 serves as an internal standard in analytical studies due to its isotopic labeling, allowing for precise quantification of cilostazol and its metabolites in biological samples.

Source and Classification

Cilostazol-d11 is classified as a pharmaceutical compound within the category of antiplatelet agents. It is derived from cilostazol, which has a molecular formula of C31H45N9O2C_{31}H_{45}N_{9}O_{2} and a molecular weight of approximately 575.75 g/mol. The deuterated form, cilostazol-d11, has a molecular formula of C20H16D11N5O2C_{20}H_{16}D_{11}N_{5}O_{2} with a molecular weight of 380.52 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of cilostazol-d11 involves deuteration at specific positions on the cilostazol molecule. Various synthetic routes have been described in literature, emphasizing the use of deuterated reagents to achieve selective incorporation of deuterium into the final product. For instance, one method includes the reaction of cilostazol with deuterated solvents or reagents under controlled conditions to ensure high yield and purity .

Key steps in the synthesis may include:

  • Formation of intermediates: Utilizing various chemical transformations to create intermediates that will lead to cilostazol-d11.
  • Deuteration: Employing deuterated solvents or specific reagents that facilitate the substitution of hydrogen atoms with deuterium.
  • Purification: Techniques such as liquid chromatography are typically used to isolate and purify cilostazol-d11 from other byproducts.
Molecular Structure Analysis

Structure and Data

Cilostazol-d11 retains the core structure of cilostazol but features deuterium atoms at specific locations on the molecule. This modification can affect its physical properties and metabolic behavior.

  • Molecular Formula: C20H16D11N5O2C_{20}H_{16}D_{11}N_{5}O_{2}
  • Molecular Weight: 380.52 g/mol
  • Structural Features: The compound contains a cyclohexyl group, a tetrazole ring, and various functional groups that contribute to its pharmacological activity .
Chemical Reactions Analysis

Reactions and Technical Details

Cilostazol-d11 undergoes similar chemical reactions as its non-deuterated counterpart. The presence of deuterium can influence reaction kinetics and mechanisms due to the isotope effect. Common reactions include:

  • Phosphodiesterase inhibition: Cilostazol-d11 acts as an inhibitor for phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets.
  • Metabolic pathways: The compound is metabolized in the liver, where it may undergo further transformations into active metabolites .
Mechanism of Action

Process and Data

The mechanism by which cilostazol-d11 exerts its effects is primarily through inhibition of phosphodiesterase III. This action results in elevated levels of cAMP, which leads to:

  • Inhibition of platelet aggregation: By preventing platelet activation, cilostazol-d11 reduces thrombus formation.
  • Vasodilation: Increased cAMP levels promote relaxation of vascular smooth muscle cells, leading to enhanced blood flow .

The compound has been shown to effectively inhibit platelet aggregation induced by various stimuli such as thrombin and adenosine diphosphate (ADP).

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cilostazol-d11 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The incorporation of deuterium generally enhances stability compared to non-deuterated forms.

These properties are crucial for its application in both research and clinical settings .

Applications

Scientific Uses

Cilostazol-d11 is primarily used in pharmacokinetic studies as an internal standard for quantifying cilostazol and its metabolites in biological samples through techniques such as liquid chromatography-tandem mass spectrometry (LC-MS). Its isotopic labeling allows for accurate differentiation between the drug and endogenous compounds within biological matrices .

Additionally, it may be used in research exploring the metabolic pathways and interactions of cilostazol with other drugs, providing insights into drug-drug interactions and pharmacodynamics .

Properties

CAS Number

1073608-02-2

Product Name

Cilostazol-d11

IUPAC Name

6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C20H27N5O2

Molecular Weight

380.536

InChI

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D

InChI Key

RRGUKTPIGVIEKM-SAGHCWGKSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4

Synonyms

OPC-13013-d11; Pletal-d11; 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone-d11;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.